(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
Overview
Description
“(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid”. However, there are general methods for synthesizing indole derivatives34.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"5.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"56.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"1610.Scientific Research Applications
Electrochemical Oxidation and Products Formation
The electrochemical oxidation of indole-3-acetic acid, closely related to the compound , has been investigated, showing the formation of various oxidized products through complex chemical reactions. This study outlines the mechanisms leading to these products, offering insights into the chemical behavior of indole derivatives in acidic media (Hu & Dryhurst, 1993).
Development of Research Tools
Aminoethyl-substituted derivatives of indole-3-acetic acid have been introduced for the creation of novel research tools. These derivatives facilitate the design of immobilized and carrier-linked forms of indole-3-acetic acid, useful for biochemical studies and as probes in various research applications (Ilić et al., 2005).
Oxidative Malonate Coupling
The oxidative malonate coupling process involving indoles, including derivatives similar to the chemical , highlights a method for alkylating indole carboxylic compounds. This reaction pathway demonstrates the compound's utility in synthetic organic chemistry, leading to the formation of novel indole-based compounds (Lofstrand et al., 2016).
Synthesis of Analgesic and Anti-inflammatory Compounds
Research into the synthesis of compounds derived from acetic acid derivatives, including those structurally related to the compound , has shown potential in developing new analgesic and anti-inflammatory drugs. This indicates the compound's importance in medicinal chemistry and drug development (Şüküroğlu et al., 2005).
Metabolic Studies in Plants
Investigations into the metabolism of indole-3-acetic acid in plants have identified several oxidative metabolites, providing insights into the role of indole derivatives in plant growth and development. Such studies underscore the biological importance of indole-based compounds and their metabolic pathways in living organisms (Kai et al., 2007).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"8.
Future Directions
The future directions of a compound refer to potential areas of further research or applications. Unfortunately, I couldn’t find specific information on the future directions of "(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid"111213.
properties
IUPAC Name |
2-(6,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-4-8-9(5-10(14)15)12(16)13-11(8)7(6)2/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSYPBQJXLHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C(=O)N2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672378 | |
Record name | (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid | |
CAS RN |
915921-16-3 | |
Record name | (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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